molecular formula C7H11F3N2O4 B6188319 5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid CAS No. 2648956-20-9

5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid

Cat. No.: B6188319
CAS No.: 2648956-20-9
M. Wt: 244.2
InChI Key:
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Description

5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is a compound that combines the structural features of oxazolidinones and trifluoroacetic acid. Oxazolidinones are known for their applications in medicinal chemistry, particularly as antibiotics, while trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid typically involves the following steps:

    Formation of 1,3-oxazolidin-2-one: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the 2-aminoethyl group: This step involves the alkylation of the oxazolidinone with an appropriate ethylamine derivative.

    Formation of the trifluoroacetic acid salt: The final step involves the reaction of the 5-(2-aminoethyl)-1,3-oxazolidin-2-one with trifluoroacetic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated structure, such as a tetrahydrooxazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of tetrahydrooxazole derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

    Antibiotic Research: Due to its structural similarity to known antibiotics, it is studied for potential antibacterial properties.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a valuable tool in biochemical research.

Medicine

    Drug Development: It is explored as a potential drug candidate for various therapeutic applications, including antimicrobial and anticancer treatments.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and specialty materials.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid involves its interaction with molecular targets such as bacterial ribosomes or enzymes. The compound can inhibit protein synthesis in bacteria, leading to its antibacterial effects. Additionally, it may interact with specific enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.

    Trifluoroacetic Acid Derivatives: Compounds containing trifluoroacetic acid moieties used in various chemical applications.

Uniqueness

5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is unique due to its combination of an oxazolidinone ring with a trifluoroacetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid involves the reaction of 2-aminoethanol with glyoxal in the presence of a base to form 5-(2-hydroxyethyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with trifluoroacetic anhydride to form the final product.", "Starting Materials": [ "2-aminoethanol", "glyoxal", "base", "trifluoroacetic anhydride" ], "Reaction": [ "Step 1: 2-aminoethanol is reacted with glyoxal in the presence of a base to form 5-(2-hydroxyethyl)-1,3-oxazolidin-2-one.", "Step 2: 5-(2-hydroxyethyl)-1,3-oxazolidin-2-one is reacted with trifluoroacetic anhydride to form 5-(2-aminoethyl)-1,3-oxazolidin-2-one, trifluoroacetic acid." ] }

CAS No.

2648956-20-9

Molecular Formula

C7H11F3N2O4

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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